2-(4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)-4-methylquinoline
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Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a quinoline moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The quinoline moiety is then synthesized and attached to the pyrazole ring. Industrial production methods often involve the use of advanced techniques such as catalytic reactions and high-pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the difluoromethyl group or the pyrazole ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it is being explored for its potential therapeutic properties, including its use as an anti-inflammatory and anticancer agent. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole ring play crucial roles in its binding to enzymes and receptors, leading to the modulation of their activity. The compound’s effects are mediated through various signaling pathways, which can result in changes in cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
When compared to similar compounds, 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE stands out due to its unique combination of functional groups. Similar compounds include other difluoromethylated pyrazoles and quinoline derivatives, which may share some chemical and biological properties but differ in their overall structure and reactivity. The presence of the difluoromethyl group in this compound enhances its stability and bioactivity, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C20H23F2N5O2S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazin-1-yl]-4-methylquinoline |
InChI |
InChI=1S/C20H23F2N5O2S/c1-13-12-18(23-17-7-5-4-6-16(13)17)25-8-10-26(11-9-25)30(28,29)19-14(2)24-27(15(19)3)20(21)22/h4-7,12,20H,8-11H2,1-3H3 |
InChI Key |
BDKJQRJNBICDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)S(=O)(=O)C4=C(N(N=C4C)C(F)F)C |
Origin of Product |
United States |
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